molecular formula C10H13NO B2876275 4-((1-Aminocyclopropyl)methyl)phenol CAS No. 869535-77-3

4-((1-Aminocyclopropyl)methyl)phenol

Cat. No. B2876275
M. Wt: 163.22
InChI Key: ZMQNHGJGVSISCW-UHFFFAOYSA-N
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Patent
US07423035B2

Procedure details

Hydrogenation of 5.00 g (19.7 mmol) 1-(4-benzyloxy-benzyl)-cyclopropylamine in 60 mL methanol at 3 bar with palladium on charcoal as catalyst. Yield: 2.25 g (70%); mass spectroscopy: [M+H]+=164.
Name
1-(4-benzyloxy-benzyl)-cyclopropylamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:19]=[CH:18][C:12]([CH2:13][C:14]2([NH2:17])[CH2:16][CH2:15]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[NH2:17][C:14]1([CH2:13][C:12]2[CH:18]=[CH:19][C:9]([OH:8])=[CH:10][CH:11]=2)[CH2:16][CH2:15]1

Inputs

Step One
Name
1-(4-benzyloxy-benzyl)-cyclopropylamine
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CC2(CC2)N)C=C1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1(CC1)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.